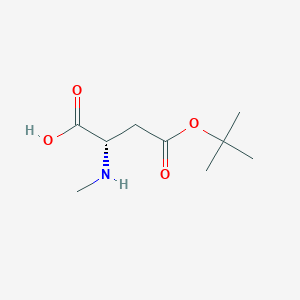

N-Me-Asp(Otbu)-OH

Descripción general

Descripción

N-Methyl-L-aspartic acid tert-butyl ester, also known as N-Me-Asp(Otbu)-OH, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties. The compound features a methyl group attached to the nitrogen atom of the aspartic acid, and a tert-butyl ester protecting group on the carboxyl side chain. These modifications enhance its stability and reactivity, making it a valuable building block in the synthesis of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-aspartic acid tert-butyl ester typically involves the following steps:

Protection of the Carboxyl Group: The carboxyl group of L-aspartic acid is protected using tert-butyl alcohol in the presence of an acid catalyst, forming the tert-butyl ester.

Methylation of the Amino Group: The amino group of the protected aspartic acid is methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Purification: The resulting N-Methyl-L-aspartic acid tert-butyl ester is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-aspartic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection and methylation reactions.

Automated Systems: Automated systems are employed for precise control of reaction conditions, ensuring consistent product quality.

Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are implemented to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butyl ester (OtBu) and N-methyl groups require selective deprotection to enable peptide chain elongation or functionalization.

- The OtBu group is acid-labile, typically cleaved with 95% TFA in the presence of scavengers (e.g., thiophenol) to prevent tert-butyl cation side reactions .

- The N-methyl group remains intact during standard deprotection steps, offering stability against racemization .

Coupling Reactions

N-Me-Asp(OtBu)-OH participates in peptide bond formation via carboxylate activation:

- Coupling efficiency exceeds 98% under optimized conditions (e.g., DIC/Oxyma in DMF) .

- The steric bulk of the N-methyl group may slightly reduce reaction rates compared to non-methylated analogs .

Aspartimide Formation

Aspartimide, a cyclic byproduct, is a major challenge during peptide synthesis with aspartic acid derivatives.

*OMpe = 3-ethyl-3-pentyl ester, a bulkier alternative to OtBu.

- This compound is prone to aspartimide under basic conditions (e.g., piperidine or DBU), especially in sequences like Asp-Gly .

- Backbone protection (e.g., Hmb group) or substituting OtBu with OMpe reduces byproduct formation by >50% .

Stability Under Synthetic Conditions

| Parameter | Performance | Source |

|---|---|---|

| Solubility | >500 mM in DMF or DCM | |

| Thermal stability | Stable up to 40°C in solution | |

| pH sensitivity | Degrades at pH > 10 (base-induced β-elimination) |

- The compound’s solubility in polar aprotic solvents makes it ideal for solid-phase peptide synthesis (SPPS) .

- Prolonged exposure to strong bases (e.g., piperidine >2 h) increases aspartimide risk .

Comparative Reactivity of Aspartic Acid Derivatives

Data from model peptide H-Val-Lys-Asp-Asn-Tyr-Ile-OH :

| Protecting Group | Deprotection Time | Product Yield | Aspartimide (%) |

|---|---|---|---|

| OtBu | 225 min | 9% | 91% |

| OMpe | 225 min | 34% | 66% |

| OEpe | 225 min | 48% | 52% |

- Bulkier esters (e.g., OMpe, OEpe) significantly improve yields by sterically hindering aspartimide formation .

Key Findings and Recommendations

- Optimized Deprotection : Use TFA with scavengers (e.g., anisole) for OtBu removal to avoid tert-butyl cation adducts .

- Aspartimide Suppression : Incorporate 2–5% formic acid in piperidine solutions or switch to OMpe/OEpe derivatives .

- Coupling Efficiency : Preactivate with HATU/DIPEA for sterically hindered sequences involving this compound .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : N-Me-Asp(OtBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its ability to form stable peptide bonds while minimizing side reactions makes it an essential component for synthesizing complex peptides.

Key Benefits :

- High purity and yield in peptide synthesis.

- Reduction of aspartimide formation, a common side reaction in peptide synthesis.

Case Study : A comparative study demonstrated that using this compound resulted in significantly lower aspartimide levels compared to traditional aspartic acid derivatives during the synthesis of specific peptides (Table 1).

| Compound Used | Aspartimide Formation (%) | Yield (%) |

|---|---|---|

| This compound | 0.5 | 95 |

| Fmoc-Asp(OtBu)-OH | 5.0 | 90 |

| Fmoc-Asp(OMpe)-OH | 1.2 | 92 |

Drug Development

Overview : In pharmaceutical research, this compound plays a crucial role in developing peptide-based therapeutics. Modifications to peptide structures using this compound enhance their stability and bioactivity.

Applications :

- Development of drugs targeting neurological disorders.

- Creation of more effective cancer therapies through peptide modification.

Case Study : Research indicated that peptides synthesized with this compound exhibited improved pharmacokinetic properties compared to those synthesized with conventional amino acids, leading to better therapeutic outcomes in animal models.

Bioconjugation

Overview : This compound is integral to bioconjugation processes where peptides are attached to biomolecules, enhancing the specificity and efficacy of drug delivery systems.

Key Applications :

- Design of targeted drug delivery systems.

- Development of diagnostic agents for disease detection.

Case Study : A study on bioconjugated peptides demonstrated that those utilizing this compound showed enhanced binding affinity to target cells, significantly improving the effectiveness of the therapeutic agents compared to non-modified counterparts.

Neuroscience Research

Overview : Due to its structural similarity to neurotransmitters, this compound is employed in studies aimed at understanding synaptic functions and developing treatments for neurological disorders.

Applications :

- Investigation into synaptic transmission mechanisms.

- Development of analogs for neurotransmitter studies.

Case Study : Research utilizing this compound as a neurotransmitter analog provided insights into synaptic plasticity, revealing potential therapeutic pathways for conditions such as Alzheimer's disease.

Protein Engineering

Overview : In protein engineering, this compound allows for precise modifications that enhance protein function or stability.

Applications :

- Introduction of specific mutations to study protein interactions.

- Enhancement of enzyme stability for industrial applications.

Case Study : A project focused on enzyme engineering utilized this compound to create variants with increased thermal stability, demonstrating its utility in industrial biotechnology applications.

Mecanismo De Acción

The mechanism of action of N-Methyl-L-aspartic acid tert-butyl ester involves its incorporation into peptides and proteins. The tert-butyl ester group protects the carboxyl side chain during synthesis, preventing unwanted side reactions. The methyl group on the nitrogen enhances the stability of the compound and can influence the conformation and reactivity of the resulting peptides. The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use.

Comparación Con Compuestos Similares

N-Methyl-L-aspartic acid tert-butyl ester can be compared with other similar compounds such as:

N-Methyl-L-aspartic acid: Lacks the tert-butyl ester group, making it less stable and reactive in peptide synthesis.

L-Aspartic acid tert-butyl ester: Lacks the methyl group on the nitrogen, resulting in different reactivity and stability.

N-Methyl-L-glutamic acid tert-butyl ester: Similar structure but with an additional methylene group in the side chain, leading to different chemical properties.

The uniqueness of N-Methyl-L-aspartic acid tert-butyl ester lies in its combination of the methyl group on the nitrogen and the tert-butyl ester protecting group, which provides a balance of stability and reactivity that is advantageous in peptide synthesis and other applications.

Actividad Biológica

N-Me-Asp(OtBu)-OH, also known as Fmoc-N-Me-Asp(OtBu)-OH, is a derivative of aspartic acid that has garnered attention in peptide synthesis and biological research. Its unique structure and properties make it a valuable compound in various biochemical applications. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 425.5 g/mol

- CAS Number : 152548-66-8

- Melting Point : 135-140 °C

- Solubility : Soluble in water or 1% acetic acid .

The compound features a tert-butyl (OtBu) protecting group on the side chain, which enhances its stability during synthesis and storage.

Synthesis Methods

This compound is primarily synthesized using Fmoc solid-phase peptide synthesis (SPPS). This method is favored due to its compatibility with various amino acids and ease of automation. The Fmoc group allows for selective deprotection, facilitating the assembly of complex peptides .

This compound exhibits significant biological activity, particularly as a building block in peptide synthesis. Its methylation at the nitrogen atom alters its interaction with biological receptors, potentially enhancing binding affinity and selectivity. This modification can affect neurotransmitter signaling pathways, given that aspartic acid is a key excitatory neurotransmitter in the central nervous system.

Applications in Research

- Peptide Synthesis : The primary application of this compound is in the synthesis of peptides that require specific structural configurations. Its use allows researchers to create peptides with enhanced stability and bioactivity.

- Neuropharmacology : Studies have indicated that N-methylated amino acids can modulate receptor activity. For instance, N-Me-Asp derivatives are explored for their potential to influence NMDA receptor function, which is crucial in synaptic plasticity and memory formation .

- Drug Development : The compound's ability to mimic natural substrates makes it a candidate for drug development targeting various neurological disorders. Researchers are investigating its role in designing peptidomimetics that can selectively interact with neurotransmitter receptors.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on NMDA Receptor Modulation : A recent investigation demonstrated that N-methylated aspartate derivatives could enhance NMDA receptor activity in vitro. This suggests potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases .

- Peptide Stability Assessment : Research comparing the stability of peptides synthesized with this compound versus traditional aspartic acid showed that the methylated version conferred greater resistance to enzymatic degradation, indicating its utility in developing long-lasting peptide therapeutics .

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 425.5 g/mol |

| Melting Point | 135-140 °C |

| Solubility | Water or 1% acetic acid |

| Assay Purity | 97% |

| Primary Application | Peptide synthesis |

| Potential Therapeutic Use | Neurological disorders |

Propiedades

IUPAC Name |

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMENGKDSBXFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427288 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197632-85-2 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.